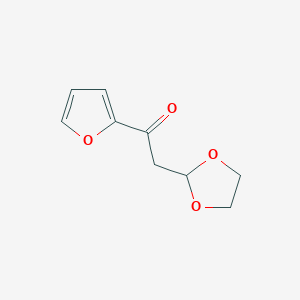

2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

Description

Contextualization of Furan-Containing Organic Compounds in Advanced Chemical Synthesis

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. ijsrst.com The furan nucleus is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds. ijsrst.comnih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. ijsrst.comslideshare.net The utility of furan in synthesis stems from its unique reactivity; it can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, and be converted into other useful functionalities through ring-opening or modification reactions. acs.orgpharmaguideline.com The development of novel synthetic methods continues to expand the applications of furan-containing building blocks in creating molecular diversity. ijsrst.comacs.orgorganic-chemistry.org

The versatility of the furan ring allows it to serve as a precursor to a wide range of other molecular structures. For instance, it is a key component in drugs such as ranitidine (B14927) (an anti-ulcer agent) and furosemide (B1674285) (a diuretic). pharmaguideline.com Furthermore, the furan scaffold is explored for its potential in developing new anticancer, antibacterial, and anti-inflammatory agents. nih.gov

Significance of 1,3-Dioxolane (B20135) Derivatives as Protecting Groups and Synthetic Intermediates

The 1,3-dioxolane group is a cyclic acetal (B89532), typically formed from the reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org In organic synthesis, its primary role is that of a protecting group for carbonyl functionalities. wikipedia.orgnih.govambeed.com This protection is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reacting with nucleophiles or under basic conditions, while other parts of the molecule are being modified. wikipedia.orgorganic-chemistry.org

The stability of the 1,3-dioxolane ring under a variety of reaction conditions, coupled with its straightforward removal under acidic aqueous conditions, makes it an ideal protective strategy. organic-chemistry.org Beyond protection, 1,3-dioxolane derivatives are also valuable as synthetic intermediates for the preparation of pharmaceuticals and agrochemicals, owing to their stability and reactivity in a controlled manner. nih.govsilverfernchemical.com

Overview of Ethanone (B97240) Scaffolds in Modern Synthetic Methodologies

The ethanone (acetyl) group, a simple ketone, is a fundamental functional group in organic chemistry. When attached to a molecular scaffold, it provides a reactive site for a multitude of chemical transformations. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent methyl protons are acidic and can be removed to form an enolate.

This dual reactivity allows for a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, alkylations, and Claisen condensations. These reactions are foundational in building more complex molecular frameworks from simpler precursors. Ethanone scaffolds are common in medicinal chemistry, where the keto group can be a key pharmacophoric feature or a handle for further derivatization to optimize biological activity. rsc.orgresearchgate.net For instance, the α,β-unsaturated ketone system, which can be formed from ethanone derivatives, is a feature in many biologically active compounds, including those with anticancer and anti-inflammatory properties. rsc.org

Research Rationale for Exploring the Combined Chemical Reactivity and Synthetic Utility of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

The rationale for investigating a molecule like 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone lies in the synthetic advantages offered by its unique combination of functional groups. This compound can be viewed as a derivative of 2-acetylfuran (B1664036) where a second carbonyl group, at the beta position to the furan ring, is protected as a 1,3-dioxolane.

This structural arrangement offers significant synthetic potential. For example, the unprotected ketone of the ethanone group can undergo selective reactions, such as condensation or reduction, while the dioxolane-protected carbonyl remains inert. Subsequently, the dioxolane can be removed to reveal the second carbonyl group for further transformations. This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and sequential construction of complex molecules.

The presence of the furan ring adds another layer of synthetic versatility. The furan moiety itself can be modified, or it can be used as a latent precursor to a 1,4-dicarbonyl compound through oxidative cleavage. Therefore, 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone is a valuable intermediate that provides multiple, orthogonally reactive sites, enabling a diverse range of synthetic pathways to be explored. Research into such molecules is driven by the need for efficient and flexible building blocks for the synthesis of novel pharmaceuticals, natural products, and advanced materials.

Data Tables

Table 1: Functional Moiety Significance

| Functional Moiety | General Role in Synthesis | Examples of Utility |

| Furan | Versatile heterocyclic building block, diene in cycloadditions, precursor to other functionalities. acs.org | Synthesis of pharmaceuticals (e.g., Ranitidine), natural products, and polymers. ijsrst.compharmaguideline.com |

| 1,3-Dioxolane | Protecting group for aldehydes and ketones, stable synthetic intermediate. wikipedia.orgorganic-chemistry.org | Used in multi-step synthesis to mask carbonyl reactivity; found in some biologically active molecules. nih.gov |

| Ethanone | Reactive carbonyl group for C-C bond formation, precursor to enolates. | Aldol reactions, alkylations, and synthesis of α,β-unsaturated systems for medicinal applications. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7(8-2-1-3-11-8)6-9-12-4-5-13-9/h1-3,9H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVDHVIPMGENMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 1,3 Dioxolan 2 Yl 1 Furan 2 Yl Ethanone

Retrosynthetic Analysis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, the analysis involves several key disconnections.

The primary disconnection targets the bond between the furan (B31954) ring and the ethanone (B97240) carbonyl group. This suggests a Friedel-Crafts acylation-type reaction, pointing to furan and a suitable acylating agent as precursors. Another significant disconnection involves the dioxolane ring, which is a protective group (an acetal). This disconnection reveals a precursor molecule containing a 1,2-dicarbonyl moiety, which can be selectively protected. A third disconnection can be made at the C-C bond between the two carbons of the ethanone side chain.

Based on these disconnections, three potential retrosynthetic pathways can be envisioned:

Pathway A (Acylation Approach): Disconnecting the bond between the furan ring and the carbonyl group leads to furan and a 2-(1,3-dioxolan-2-yl)acetyl chloride or a related activated acyl species.

Pathway B (Acetalization Approach): Deconstructing the dioxolane ring first leads to a precursor like 1-furan-2-yl-2-oxo-ethanal. This intermediate can then be traced back to a simpler furan derivative, such as 2-acetylfuran (B1664036). nist.gov

Pathway C (Alkylation Approach): Disconnecting the C-C bond of the ethanone moiety suggests the alkylation of a furan-2-carbonyl derivative anion with a dioxolane-containing electrophile.

These analyses provide a logical framework for devising the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

Traditional methods for synthesizing the target molecule rely on well-established organic reactions, focusing on the stepwise construction and functionalization of the core components.

Approaches Involving Furan Ring Functionalization

The introduction of substituents onto the furan ring is a cornerstone of furan chemistry. Acylation is a common method to attach a side chain to the 2-position of the furan ring. pharmaguideline.com

A plausible route involves the Friedel-Crafts acylation of furan. This reaction typically requires a Lewis acid catalyst. The acylating agent would be a derivative of acetic acid where the alpha-carbon is protected as a dioxolane, such as 2-(1,3-dioxolan-2-yl)acetyl chloride.

Table 1: Key Reactions in Furan Ring Functionalization

| Reaction Type | Reagents | Catalyst | Description |

|---|---|---|---|

| Friedel-Crafts Acylation | Furan, 2-(1,3-dioxolan-2-yl)acetyl chloride | Lewis Acid (e.g., AlCl₃, SnCl₄) | Introduces the protected keto-ethyl side chain directly onto the furan ring. |

| Vilsmeier-Haack Reaction | Furan, Phosphorus oxychloride, Dimethylformamide | None | A method to formylate furan, which can then be further elaborated. |

Strategies Utilizing Dioxolane Ring Formation (e.g., Acetalization)

This strategy hinges on the protection of a carbonyl group as a cyclic acetal (B89532). The dioxolane ring is typically formed by reacting a carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst.

A common synthetic sequence starts with a readily available furan derivative. For instance, the reaction of formylfurancarboxylates with an excess of ethylene glycol in the presence of p-toluenesulfonic acid yields (1,3-dioxolan-2-yl)furancarboxylates. researchgate.net This demonstrates the feasibility of selectively forming the dioxolane ring on a furan-containing substrate while other functional groups are present. researchgate.net The synthesis would begin with a precursor containing a 1,2-dicarbonyl or a keto-aldehyde functionality attached to the furan ring, followed by selective acetalization of the more reactive aldehyde or ketone.

Key Reactions in the Ethanone Moiety Construction (e.g., Acylation, Alkylation)

Building the ethanone backbone is a critical step. This can be achieved through several classical carbon-carbon bond-forming reactions.

Acylation: One approach involves the acylation of a furan-containing organometallic reagent. For example, 2-furyllithium (generated from furan and n-butyllithium) can react with an appropriate acylating agent.

Alkylation: An alternative is the alkylation of an enolate. For instance, 1-(2-furanyl)ethanone nist.govoakwoodchemical.com can be deprotonated to form its enolate, which can then be reacted with an electrophile that introduces the dioxolane-protected carbon.

Modern and Green Chemistry Approaches in 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign processes. rasayanjournal.co.inresearchgate.net These principles can be applied to the synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone. Green chemistry approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org

Key green strategies applicable to this synthesis include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, solvents, and energy.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids.

Catalytic Methods for Efficient Synthesis

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. mdpi.com Various catalytic systems can be employed for the key transformations in the synthesis of the target molecule.

For the furan ring construction or functionalization, several metal-catalyzed reactions have been developed. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming C-C bonds. organic-chemistry.org A palladium-catalyzed alkoxycarbonylation of furfuryl alcohol has been shown to be a sustainable route to furanyl acetates. unive.it Copper-catalyzed cyclization reactions can also be used to synthesize substituted furans from acyclic precursors. organic-chemistry.org

In the context of the ethanone moiety, catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO₂ catalyst represents an innovative and green approach to synthesizing 2-acetyl furan, a potential precursor. unibo.it For the dioxolane formation step, solid acid catalysts can be used as recyclable and less corrosive alternatives to mineral acids like sulfuric acid or p-toluenesulfonic acid.

Table 2: Modern Catalytic Approaches

| Reaction Step | Catalytic System | Advantage |

|---|---|---|

| Furan Functionalization | Palladium-based catalysts | High efficiency and selectivity in C-C bond formation. unive.it |

| Furan Synthesis | Gold nanoparticles on TiO₂ | Mild reaction conditions for cycloisomerization. organic-chemistry.org |

| Acylation | Zirconium Dioxide (ZrO₂) | Enables gas-phase cross-ketonization for greener synthesis of acyl furans. unibo.it |

By integrating these modern and green chemistry principles, the synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone can be made more efficient and sustainable.

Flow Chemistry and Continuous Processes for Production

While specific literature on the continuous flow synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone is not abundant, the principles of flow chemistry have been successfully applied to the synthesis of various heterocyclic compounds, suggesting a strong potential for its application in this context. durham.ac.uk Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. durham.ac.uk

A plausible continuous process for the production of the target molecule would involve a two-step sequence in a microreactor system. The first step would be the continuous Friedel-Crafts acylation of furan with acetic anhydride (B1165640) to produce 2-acetylfuran. wikipedia.org The second step would be the in-line ketalization of the newly formed 2-acetylfuran with ethylene glycol. The use of solid acid catalysts packed in a column within the flow system would facilitate easy separation and catalyst recycling, aligning with the principles of green chemistry. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to optimized conversion and selectivity.

The application of flow chemistry has been demonstrated in the synthesis of complex bioactive molecules, including those with furan rings, showcasing its versatility and potential for industrial-scale production. nih.gov

Solvent-Free and Environmentally Benign Syntheses

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of modern green chemistry. For the synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, this can be approached by focusing on the ketalization step, which is the key transformation from 2-acetylfuran.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. The microwave-assisted synthesis of furan derivatives has been shown to be highly efficient. acs.org The ketalization of 2-acetylfuran with ethylene glycol could potentially be achieved under solvent-free conditions using a solid acid catalyst and microwave heating. This approach would significantly reduce waste and energy consumption.

Furthermore, the use of heterogeneous catalysts, such as heteropoly acids, offers a green alternative to traditional homogeneous catalysts. researchgate.net These solid acids are reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing environmental impact. The synthesis of the related compound, 2-(2-furyl)-1,3-dioxolane, has been successfully demonstrated using phosphotungstic acid as a catalyst in refluxing benzene, achieving high yields. researchgate.net A similar approach, potentially under solvent-free conditions, could be adapted for 2-acetylfuran.

The following table summarizes potential environmentally benign catalysts for the synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone.

| Catalyst Type | Example | Potential Advantages |

| Heteropoly Acids | Phosphotungstic Acid | High acidity, reusability, thermal stability. |

| Zeolites | H-ZSM-5 | Shape selectivity, reusability, non-corrosive. |

| Sulfonated Resins | Amberlyst-15 | Commercially available, high catalytic activity. |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone does not inherently involve the formation of new stereocenters, thus stereoselectivity is not a primary concern. However, chemo- and regioselectivity are critical aspects, particularly in the initial acylation step to form 2-acetylfuran.

Chemoselectivity: The Friedel-Crafts acylation of furan is a highly chemoselective reaction. The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. The acylation reaction selectively targets the furan ring over potential side reactions involving the acylating agent.

Regioselectivity: The acylation of furan with acetic anhydride predominantly occurs at the C2 position. This high regioselectivity is due to the greater stabilization of the carbocation intermediate formed by electrophilic attack at the C2 position compared to the C3 position. The oxygen atom in the furan ring can effectively delocalize the positive charge through resonance when the attack is at the C2 position. Various studies on the synthesis of 2-acetylfuran have consistently shown the preferential formation of the 2-substituted product. wikipedia.org

The subsequent ketalization of 2-acetylfuran with ethylene glycol is also a highly chemoselective process. The reaction specifically targets the carbonyl group of the ketone, leaving the furan ring intact under appropriate acidic conditions.

Yield Optimization and Scalability Studies for 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone. Research on the synthesis of the closely related compound, 2-(2-furyl)-1,3-dioxolane, provides valuable insights into these aspects.

A study on the scalable synthesis of 2-(2-furyl)-1,3-dioxolane from furfural (B47365) and ethylene glycol using heteropoly acids as catalysts demonstrated the potential for high-yield production. researchgate.net The reaction was scaled up, and the product was isolated in 92% yield within 4 hours using only 2 wt% of phosphotungstic acid. researchgate.net This suggests that a similar approach for the ketalization of 2-acetylfuran could also be highly efficient and scalable.

The optimization of reaction parameters is key to maximizing the yield. For the ketalization step, these parameters include the choice of catalyst, catalyst loading, reaction temperature, and reaction time. The following table illustrates a hypothetical optimization study for the synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone from 2-acetylfuran and ethylene glycol, based on findings for similar reactions.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonic acid | 5 | Toluene | 110 | 8 | 85 |

| 2 | Phosphotungstic acid | 2 | Toluene | 110 | 4 | 92 |

| 3 | Amberlyst-15 | 10 | Solvent-free (MW) | 100 | 0.5 | 90 |

| 4 | H-ZSM-5 | 15 | Toluene | 110 | 6 | 88 |

This table is illustrative and based on data for analogous reactions.

For scalability, moving from a batch process to a continuous flow system, as discussed in section 2.3.2, would be a significant advancement. Continuous processes allow for better control over reaction conditions, leading to more consistent product quality and higher throughput, which are essential for industrial-scale production.

Reactivity and Chemical Transformations of 2 1,3 Dioxolan 2 Yl 1 Furan 2 Yl Ethanone

Reactions Involving the Furan (B31954) Ring System of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to a variety of reactions that target the π-electron system. However, the presence of the 2-acyl group significantly influences its reactivity.

Electrophilic Aromatic Substitution Reactions

Common electrophilic substitution reactions applicable to furan rings include nitration, halogenation, and sulfonation, typically requiring milder conditions than those used for benzene. youtube.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-(1,3-Dioxolan-2-yl)-1-(5-nitro-furan-2-yl)-ethanone |

| Bromination | N-Bromosuccinimide (NBS), THF | 1-(5-Bromo-furan-2-yl)-2-(1,3-dioxolan-2-yl)-ethanone |

| Sulfonation | Pyridine-sulfur trioxide complex | 5-(1-(1,3-Dioxolan-2-yl)-2-oxoethyl)-furan-2-sulfonic acid |

Furan Ring Opening and Rearrangement Reactions

The aromaticity of the furan ring is relatively weak, rendering it susceptible to ring-opening reactions, particularly under acidic conditions. rsc.org The mechanism typically involves the protonation of the furan ring, most favorably at the C2 or C5 position, which disrupts the aromatic system. acs.orgscite.ai This is followed by a nucleophilic attack, often by water or another solvent molecule, leading to the formation of an unstable intermediate that subsequently opens to yield a 1,4-dicarbonyl compound. nih.gov For 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, acid-catalyzed hydrolysis could lead to a triketone derivative. The reaction conditions must be carefully controlled, as the dioxolane group is also acid-labile.

Furan derivatives can also undergo rearrangement reactions. For instance, certain furanic aldehydes and alcohols can be converted into cyclopentanone (B42830) derivatives through a hydrogenative ring-rearrangement process catalyzed by metal-acid bifunctional catalysts. acs.orgnih.gov This transformation involves hydrogenation of the side chain, followed by an acid-catalyzed rearrangement of the furan ring. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. quimicaorganica.org The relatively low resonance energy of furan allows it to participate in such transformations, which temporarily disrupt its aromaticity. quimicaorganica.org The presence of an electron-withdrawing acyl group at the C2 position, as in the title compound, generally decreases the reactivity of the furan as a diene. rsc.orgmdpi.com This is because electron-withdrawing substituents lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, reducing the orbital interaction with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Despite the reduced reactivity, Diels-Alder reactions can often be achieved with highly reactive dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, sometimes requiring elevated temperatures or pressures. rsc.orgmdpi.comresearchgate.net These reactions typically yield 7-oxabicyclo[2.2.1]heptene derivatives. The stereochemical outcome can be influenced by the substituents, with electron-withdrawing groups on the furan sometimes favoring the formation of the thermodynamically more stable exo adduct over the kinetically favored endo adduct. mdpi.com

Table 2: Potential Diels-Alder Reactions with 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

| Dienophile | Reaction Type | Expected Product Class |

| Maleic Anhydride | [4+2] Cycloaddition | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

| N-Phenylmaleimide | [4+2] Cycloaddition | N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative |

| Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivative |

Transformations of the Dioxolane Acetal (B89532) Moiety in 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

The 1,3-dioxolane (B20135) group serves as a protecting group for a carbonyl functionality. Its primary role is to mask the reactivity of the aldehyde precursor to the ethanone (B97240) side chain, and its transformations are central to the synthetic utility of the parent molecule.

Hydrolysis and Deprotection Strategies

The most common transformation of the dioxolane moiety is its removal (deprotection) to regenerate the parent carbonyl group. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The reaction involves protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water, ultimately releasing ethylene (B1197577) glycol and the deprotected aldehyde.

A variety of acidic conditions can be employed, ranging from dilute aqueous mineral acids (e.g., HCl) to Lewis acids in wet organic solvents. organic-chemistry.org The choice of conditions is critical, especially given the acid sensitivity of the furan ring. Milder conditions are often preferred to prevent undesired side reactions like furan ring opening or polymerization.

Table 3: Common Reagents for Dioxolane Deprotection

| Reagent/Catalyst | Solvent(s) | Typical Conditions |

| Hydrochloric Acid (aq.) | Acetone, THF, Water | Room Temperature |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature to mild heat |

| Cerium(III) triflate | Wet nitromethane | Room Temperature |

| Iodine | Wet acetone | Room Temperature |

Transacetalization Reactions

Transacetalization is a process where an existing acetal or ketal reacts with a different alcohol or diol under acid catalysis to form a new acetal. organic-chemistry.org This reaction is an equilibrium process. In the context of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, the dioxolane group can be exchanged by reacting the compound with a different diol in the presence of an acid catalyst. For example, reaction with 1,3-propanediol (B51772) would yield the corresponding 1,3-dioxane (B1201747) derivative.

This reaction can be used to switch protecting groups to one with different stability or properties. To drive the equilibrium toward the desired product, the new diol is typically used in excess, and/or the displaced diol (ethylene glycol in this case) is removed from the reaction mixture. researchgate.net

Reactions Preserving the Dioxolane Ring for Selective Functionalization

A significant aspect of the synthetic utility of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone lies in the ability to perform reactions on the furan ring while the dioxolane moiety remains intact. The dioxolane group is generally stable under neutral and basic conditions but is sensitive to acid. Therefore, reactions are typically conducted under conditions that avoid strong acids.

The furan ring in this molecule is substituted with an electron-withdrawing acyl group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 5-position.

Key Reactions on the Furan Ring:

Halogenation: Monohalogenation at the 5-position can be achieved using milder halogenating agents. For instance, bromination with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) allows for selective bromination at the 5-position. Similarly, chlorination can be performed under controlled conditions. Furans substituted with electron-withdrawing groups are known to yield 5-bromo derivatives.

Nitration: Direct nitration of furan is often difficult due to the ring's acid sensitivity. However, using milder nitrating agents like acetyl nitrate (CH₃COONO₂) at low temperatures can introduce a nitro group at the 5-position without cleaving the dioxolane.

Sulfonation: Sulfonation can be accomplished using a pyridine-sulfur trioxide complex (Py·SO₃) in a suitable solvent. This reagent is mild and avoids the strongly acidic conditions of fuming sulfuric acid, thereby preserving the acetal.

Direct Arylation: Palladium-catalyzed direct arylation reactions can functionalize the C-H bond at the 5-position of the furan ring. These cross-coupling reactions, for example with aryl halides, offer a powerful method for C-C bond formation while preserving the side chain.

| Reaction | Reagent(s) | Position of Functionalization | Conditions |

| Bromination | N-Bromosuccinimide (NBS) | 5-position | Aprotic solvent (e.g., THF, CCl₄) |

| Nitration | Acetyl nitrate | 5-position | Low temperature |

| Sulfonation | Pyridine-SO₃ complex | 5-position | Room temperature |

| Arylation | Aryl halide, Pd catalyst, Base | 5-position | Microwave irradiation or conventional heating |

Reactivity of the Ethanone Carbonyl Group in 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

The ethanone carbonyl group is a primary site for reactivity, behaving as a typical ketone. It is electrophilic at the carbonyl carbon and can undergo a wide range of transformations, including nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon is susceptible to attack by various nucleophiles. The molecule's active methylene (B1212753) group also enables it to participate as the nucleophilic component in condensation reactions.

Addition of Organometallics: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols after an aqueous workup. This reaction creates a new carbon-carbon bond at the carbonyl center.

Knoevenagel Condensation: The methylene protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in Knoevenagel condensations with aldehydes or ketones. This reaction is a versatile method for forming α,β-unsaturated carbonyl compounds. The use of a base catalyst, such as piperidine (B6355638) or a biogenic carbonate, facilitates the condensation under mild conditions that are compatible with the dioxolane group.

Wittig Reaction: The carbonyl group can be converted into an alkene via the Wittig reaction. Treatment with a phosphorus ylide (Ph₃P=CHR) replaces the C=O bond with a C=C bond, offering a route to various vinyl-furan derivatives.

The presence of the methylene group flanked by the furan-ketone and the dioxolane-masked carbonyl makes it an "active methylene" compound, which is central to its reactivity. Deprotonation at this alpha-carbon generates a resonance-stabilized enolate, a potent nucleophile.

Enolate Formation: A variety of bases

Theoretical and Computational Studies of 2 1,3 Dioxolan 2 Yl 1 Furan 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of furan (B31954) derivatives. For the analogous compound, 2-acetylfuran (B1664036), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate its structural and electronic properties. researchgate.net

The electronic structure of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone is expected to be significantly influenced by the interplay between the electron-rich furan ring and the electron-withdrawing acetyl group. The furan ring acts as a π-donor, while the carbonyl group is a π-acceptor. This conjugation is anticipated to lead to a delocalization of electron density across the furan ring and the carbonyl group.

Natural Bond Orbital (NBO) analysis of similar furan derivatives reveals significant stabilization energies arising from electron delocalization. For instance, in 2-acetyl-5-methylfuran, a strong interaction is observed between the lone pair of the furan oxygen atom and the π* anti-bonding orbitals of the ring's C-C bonds. researchgate.net A similar charge transfer is expected in the title compound, influencing its reactivity.

The highest occupied molecular orbital (HOMO) is likely to be localized over the furan ring, indicating its role as the primary site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the conjugated system extending over the carbonyl group, marking it as the site for nucleophilic attack. The calculated HOMO-LUMO energy gap for related furan derivatives provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Electronic Properties of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high, localized on the furan ring | Studies on 2-acetylfuran and other furan derivatives researchgate.net |

| LUMO Energy | Relatively low, localized on the acyl group and conjugated system | Studies on 2-acetylfuran and other furan derivatives researchgate.net |

| HOMO-LUMO Gap | Moderate, suggesting good reactivity | General principles of conjugated systems and data from related compounds researchgate.net |

| Dipole Moment | Significant, due to the presence of polar C=O and C-O bonds | Analysis of functional groups and data from 2-acetylfuran researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone is primarily dictated by the rotation around the single bond connecting the furan ring and the carbonyl group, as well as the puckering of the 1,3-dioxolane (B20135) ring.

Studies on 2-substituted furan carbonyl compounds have shown that two planar conformations, syn and anti, are the most stable, corresponding to the carbonyl group pointing towards or away from the furan ring oxygen, respectively. rsc.org For 2-acetylfuran, experimental and theoretical studies have investigated these conformational preferences. rsc.org The relative stability of these conformers is influenced by a combination of steric and electronic effects.

The 1,3-dioxolane ring itself is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly the "envelope" and "twist" forms. Computational studies on 1,3-dioxolane derivatives have been performed to understand these conformational preferences. acs.org

Molecular dynamics (MD) simulations could provide a more detailed picture of the conformational dynamics of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone in different environments. Such simulations on furan resins have been used to understand their structural evolution, demonstrating the utility of MD in studying complex furan-containing systems. psu.edu

Table 2: Predicted Stable Conformers of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

| Conformer | Dihedral Angle (furan-C-C=O) | Dioxolane Ring Pucker | Predicted Relative Stability |

| Syn | ~0° | Envelope/Twist | Potentially more stable due to reduced steric hindrance |

| Anti | ~180° | Envelope/Twist | Potentially less stable due to steric interactions |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, several reaction pathways can be envisioned and studied computationally.

One important class of reactions is the reaction with radicals, such as the hydroxyl (OH) radical. Theoretical studies on the reaction of 2-acetylfuran with OH radicals have shown that the reaction can proceed via either OH-addition to the furan ring or H-abstraction from the acetyl group. acs.orgnih.gov The preferred pathway is dependent on the reaction conditions.

Another area of interest is the reactivity of the furan ring as a diene in Diels-Alder reactions. Computational studies on furan and its derivatives have explored the reactivity and selectivity of these cycloaddition reactions. rsc.org The presence of the electron-withdrawing acyl group in the title compound is expected to influence the dienophilic character of the furan ring.

Furthermore, the carbonyl group is a key site for nucleophilic addition reactions. Computational modeling can be used to study the mechanism of such reactions, including the determination of transition state structures and activation energies. Theoretical studies on the elimination reactions of ketones provide a framework for understanding potential fragmentation pathways of the title compound. scholarsresearchlibrary.com

Structure-Reactivity Relationships Prediction and Design of New Transformations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure.

For furan derivatives, QSAR studies have been employed to understand the relationship between their structure and various biological activities, including antiproliferative and anticancer effects. nih.govresearchgate.netnih.gov These studies often use molecular descriptors derived from computational chemistry, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric parameters.

By developing QSAR models for a series of compounds related to 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, it would be possible to predict its potential biological activities and to design new derivatives with enhanced properties. For example, modifications to the furan ring or the side chain could be systematically evaluated in silico to identify promising candidates for synthesis and experimental testing.

Computational approaches have also been used to guide the design of new chemical transformations. For instance, theoretical studies on the palladium-catalyzed arylation of furan-2-yl-methanones have provided insights into the reaction mechanism and selectivity, which can be used to develop novel synthetic methodologies. rsc.org

Solvent Effects on Reactivity and Conformation through Computational Models

The conformation and reactivity of molecules can be significantly influenced by the solvent. Computational models can be used to simulate these solvent effects, providing a more realistic description of chemical processes in solution.

There are two main approaches to modeling solvent effects: implicit and explicit solvent models. researchgate.net In implicit models, the solvent is treated as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. chemmethod.comnih.gov

Computational studies on furan derivatives have utilized PCM to investigate the effect of solvent polarity on reaction barriers and conformational equilibria. For example, the Diels-Alder reaction of isobenzofuran (B1246724) has been studied in both the gas phase and in solution using DFT with the PCM model. chemmethod.com

Explicit solvent models involve the inclusion of a number of individual solvent molecules in the calculation. This approach is more computationally expensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations are a powerful tool for studying systems with explicit solvent molecules.

For 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, computational modeling of solvent effects would be crucial for understanding its behavior in different reaction media and for predicting its solubility and partitioning properties.

Based on a comprehensive search of available scientific literature, there is no specific information published regarding the applications of the chemical compound 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone in the requested areas. The research findings necessary to construct a detailed and scientifically accurate article as per the provided outline are not present in the public domain.

The available literature frequently refers to a structurally different, though related, compound named 2-(1,3-Dioxolan-2-yl)furan . This compound is a protected form of 2-furaldehyde. The requested compound, 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, possesses an additional ketone (ethanone) functional group, which imparts distinct chemical properties and reactivity. Therefore, the applications and synthetic utility of 2-(1,3-Dioxolan-2-yl)furan cannot be accurately extrapolated to describe 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone.

Due to the absence of specific data for 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, it is not possible to generate content for the following sections as requested:

Applications As a Versatile Synthetic Intermediate and Precursor

Exploration in Catalyst Development or Ligand Synthesis

Consequently, a scientifically rigorous article focusing solely on 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone cannot be produced.

Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Insights

In Situ Spectroscopic Techniques for Real-time Reaction Progress Monitoring (e.g., IR, NMR)

Real-time, in situ monitoring of chemical reactions provides invaluable data on kinetics, intermediates, and endpoint determination without the need for invasive sampling.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, is a powerful tool for monitoring the progress of reactions in real-time. By immersing an ATR probe directly into the reaction vessel, characteristic vibrational frequencies of functional groups for reactants, intermediates, and products can be tracked continuously. For the synthesis of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, which often involves the protection of a ketone (like 1,1'-(furan-2,5-diyl)diethanone) with ethylene (B1197577) glycol, in situ FTIR can monitor the disappearance of the starting ketone's carbonyl (C=O) stretch and the appearance of the C-O stretches associated with the dioxolane ring. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of impurities.

Table 1: Illustrative IR Frequency Monitoring for Acetal (B89532) Protection Reaction

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Trend During Reaction |

|---|---|---|---|

| C=O Stretch | Starting Furan (B31954) Ketone | ~1670 | Decrease |

| C-O-C Stretch | Dioxolane Ring | ~1150-1050 | Increase |

| O-H Stretch | Ethylene Glycol | ~3300 (broad) | Decrease |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and modern benchtop NMR spectrometers have revolutionized reaction monitoring by providing quantitative data on all soluble species simultaneously. nih.govresearchgate.net For reactions involving 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, a flow NMR setup can continuously circulate the reaction mixture through the spectrometer. nih.gov This allows for the acquisition of spectra at regular intervals, enabling the precise measurement of the concentration of reactants, intermediates, and the final product over time. nih.gov Such data is crucial for building accurate kinetic models of the reaction, identifying rate-determining steps, and optimizing parameters like temperature and catalyst loading. nih.gov Ultrafast 2D NMR techniques can even be used for real-time mechanistic studies, potentially identifying short-lived intermediates like hemiacetals. nih.gov

Table 2: Hypothetical Real-time ¹H NMR Data for Reaction Monitoring

| Time (min) | Reactant Integral (A.U.) | Product Integral (A.U.) | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.78 | 0.22 | 22 |

| 20 | 0.55 | 0.45 | 45 |

| 30 | 0.31 | 0.69 | 69 |

| 40 | 0.15 | 0.85 | 85 |

| 50 | 0.05 | 0.95 | 95 |

Advanced Chromatographic Methods for Separation and Purity Assessment in Complex Mixtures

Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and catalyst residues, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the analysis of moderately polar furanone compounds. A C18 column with a mobile phase gradient, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, can effectively separate components of the reaction mixture. derpharmachemica.comresearchgate.netmdpi.com A UV detector is commonly used, as the furan ring and ketone functionality provide a chromophore that absorbs UV light. nih.govnih.gov Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components. This technique is crucial for final purity assessment and quality control.

Table 3: Example HPLC Method and Retention Times for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Compound | Retention Time (min) |

| Ethylene Glycol | 2.1 |

| Furan-2-yl ethanone (B97240) (Starting Material) | 6.8 |

| 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone | 9.2 |

Gas Chromatography (GC): For volatile impurities or starting materials, Gas Chromatography, often coupled with a Mass Spectrometry detector (GC-MS), is the method of choice. nih.govresearchgate.net The analysis of furan and its derivatives by GC-MS is well-established. mdpi.comresearchgate.net A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is typically used. nih.govresearchgate.net GC-MS not only separates the compounds but also provides mass spectra for each, allowing for unambiguous identification of known impurities and characterization of unknown ones by comparing fragmentation patterns with spectral libraries. thermofisher.com

High-Resolution Mass Spectrometry for Mechanistic Studies of Transformations and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the identity of synthesized compounds and for probing reaction mechanisms. rsc.org Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with accuracies in the sub-ppm range.

This high accuracy allows for the unambiguous determination of the elemental composition of the product, 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, confirming its successful synthesis. Furthermore, by carefully analyzing the reaction mixture at various time points, HRMS can detect and identify transient reaction intermediates, even at very low concentrations. rsc.org The exact mass of these intermediates provides their elemental composition, offering critical clues to the reaction pathway. Tandem MS (MS/MS) experiments can further be used to fragment these intermediate ions, providing structural information that helps to piece together the complete reaction mechanism. ethz.chnih.govmdpi.com

Table 4: Illustrative HRMS Data for Product and Intermediate Identification

| Compound | Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| Product | C₉H₁₀O₄ | 182.0579 | 182.0577 | -1.1 |

| Hemiacetal Intermediate | C₉H₁₂O₅ | 200.0685 | 200.0683 | -1.0 |

| Starting Material | C₆H₆O₂ | 110.0368 | 110.0369 | +0.9 |

X-ray Crystallographic Analysis of Derived Intermediates or Complexed Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comcarleton.eduresearchgate.net While the target compound, 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, may be an oil or difficult to crystallize, its derivatives or stable intermediates might form high-quality crystals. st-andrews.ac.uk

Obtaining a crystal structure provides unequivocal proof of molecular connectivity and stereochemistry. aalto.fi It yields precise data on bond lengths, bond angles, and torsional angles, which can reveal subtle structural features such as ring conformation and intramolecular interactions. mdpi.com This information can be invaluable for confirming the outcome of a reaction, understanding steric effects, or validating computational models of the molecule and its reaction pathways. The crystallographic data is typically deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.

Table 5: Hypothetical Crystallographic Data for a Derivative of the Target Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₂BrNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 15.234 |

| c (Å) | 10.987 |

| β (°) | 98.65 |

| Volume (ų) | 1412.5 |

| Z | 4 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone |

| 1,1'-(furan-2,5-diyl)diethanone |

| Acetonitrile |

| Ethylene Glycol |

| Furan-2-yl ethanone |

Future Directions and Emerging Research Avenues for 2 1,3 Dioxolan 2 Yl 1 Furan 2 Yl Ethanone

Untapped Synthetic Pathways for Efficient Access to the Compound

While established methods for synthesizing furan (B31954) and dioxolane derivatives exist, significant opportunities remain for developing more efficient, scalable, and sustainable routes to 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone. researchgate.netasianpubs.org Future research should focus on moving beyond traditional batch syntheses toward more advanced and greener methodologies.

Key research avenues include:

Continuous Flow Synthesis: Transitioning the synthesis to continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis and Enzymatic Synthesis: The use of enzymes or whole-cell biocatalysts could provide highly selective and environmentally benign pathways. Research could target the identification or engineering of enzymes capable of catalyzing the key bond-forming reactions under mild, aqueous conditions.

Heterogeneous Catalysis: Building on existing work that uses solid acid catalysts for the synthesis of related compounds, further exploration of novel heterogeneous catalysts is warranted. asianpubs.org This includes developing recyclable catalysts like functionalized mesoporous silicas, zeolites, or metal-organic frameworks (MOFs) to simplify product purification and minimize waste.

Photoredox and Electrocatalytic Methods: These modern synthetic techniques can enable unique reaction pathways under mild conditions. Investigating light- or electricity-driven methods for the key synthetic steps could lead to novel and more efficient routes to the target molecule.

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Continuous Flow Synthesis | Enhanced control, scalability, safety, higher yields | Reactor design, catalyst stability under flow, process optimization |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, substrate scope, catalyst lifetime |

| Novel Heterogeneous Catalysis | Catalyst recyclability, simplified purification, process intensification | Catalyst design and synthesis, activity and stability, resistance to poisoning |

| Photoredox/Electrocatalysis | Mild reaction conditions, novel reactivity, high selectivity | Catalyst development, reaction mechanism elucidation, scalability |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a furan ring, a ketone, and a protected aldehyde in 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone presents a rich landscape for exploring novel chemical transformations. The furan moiety itself is a versatile synthon, capable of acting as a diene in cycloaddition reactions or undergoing various ring-opening and substitution reactions. acs.orgpharmaguideline.com The presence of the other functional groups invites investigation into their interplay and potential for tandem or cascade reactions.

Future research should explore:

Selective Functionalization: Developing methods to selectively modify one part of the molecule while leaving the others intact. This could involve chemoselective reactions targeting the furan ring (e.g., Diels-Alder reactions, electrophilic substitutions) or the ketone (e.g., reductions, additions). pharmaguideline.comrsc.org

Tandem and Cascade Reactions: Designing multi-step reactions that proceed in a single pot. For example, a reaction could be initiated at the furan ring, leading to a cascade that involves the ketone or an in-situ deprotected aldehyde from the dioxolane group.

Ring-Opening and Rearrangement Chemistry: Investigating novel transformations that leverage the furan's ability to undergo dearomatization and ring-opening. acs.org This could lead to the synthesis of complex linear or alternative heterocyclic structures not easily accessible by other means.

Directed Metalation: Using the existing functional groups to direct ortho-metalation of the furan ring, enabling precise and regioselective introduction of a wide range of new substituents.

Integration into Sustainable Chemical Manufacturing Processes and Circular Economy Models

The furan component of 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone links it directly to biomass, as furans are key platform chemicals derived from the dehydration of sugars. mdpi.com This bio-based origin is a crucial starting point for integrating the compound into sustainable manufacturing and circular economy frameworks. mdpi.comrsc.orgfrontiersin.org The goal is to move away from the linear "take, make, waste" model towards a circular one where resources are kept in use for as long as possible. sitra.fiweforum.org

Key areas for development include:

Bio-based Feedstocks: Optimizing the synthesis of the furan precursor from non-food lignocellulosic biomass, strengthening its renewable credentials. researchgate.net

Atom Economy and Waste Valorization: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and finding applications for any by-products, turning waste streams into value streams.

Development of Recyclable or Degradable Materials: Using the compound as a monomer or building block for polymers and materials designed for recyclability or controlled biodegradation. The furan ring can impart unique properties to polymers, and its bio-based origin makes it an attractive alternative to petroleum-based monomers. rsc.orgacs.org

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for the synthesis and application of the compound to quantify its environmental impact and identify areas for improvement, ensuring a genuinely sustainable process from cradle to grave or cradle to cradle.

Development of High-Throughput Screening for New Reaction Discovery

High-Throughput Screening (HTS) allows researchers to rapidly test thousands of different conditions, accelerating the discovery of new catalysts, reactions, and materials. nyu.edu Applying HTS to 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone could dramatically speed up the exploration of its synthetic and reactive potential.

Future efforts could focus on:

Catalyst Screening: Developing automated platforms to screen large libraries of catalysts (e.g., metal complexes, organocatalysts) for their ability to promote novel transformations of the target molecule.

Reaction Condition Optimization: Using HTS to rapidly explore a wide parameter space, including solvents, temperatures, pressures, and additives, to identify optimal conditions for known reactions or discover entirely new reactivity. nih.gov

Screening for Functional Materials: Preparing arrays of polymers or materials derived from the compound and using HTS to screen them for desired properties, such as thermal stability, conductivity, or biological activity.

Assay Development: Creating sensitive and reliable analytical assays that can be used in an HTS format to quickly quantify the conversion of the starting material or the formation of a desired product. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, offering a way to guide and rationalize experimental work. mdpi.com Applying advanced computational modeling to 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone can accelerate research and development by enabling in-silico design and analysis.

Promising research directions are:

Reaction Pathway and Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map out potential energy surfaces for synthetic reactions and transformations. This can help predict the feasibility of a proposed reaction, identify key intermediates and transition states, and understand the origins of selectivity. rsc.org

Predictive Property Modeling: Employing Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches to predict the physical, chemical, and even biological properties of the title compound and its derivatives. This allows for "property engineering," where molecules are computationally designed to have specific desired characteristics before they are ever synthesized in the lab.

Virtual Screening: Performing high-throughput virtual screening of potential catalysts or reactants to prioritize experimental efforts. mdpi.com This can save significant time and resources by focusing on the most promising candidates.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization and structural confirmation of new compounds derived from 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone. mdpi.com

| Computational Technique | Research Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis | Rationalization of reactivity; prediction of product selectivity |

| Molecular Dynamics (MD) | Simulation of polymer properties | Insight into material characteristics (e.g., glass transition temp.) |

| Machine Learning/QSPR | Predictive property engineering | In-silico design of derivatives with tailored properties |

| High-Throughput Virtual Screening | Catalyst and reaction discovery | Prioritization of experimental targets; accelerated discovery |

Q & A

What are the optimal synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone, and how can reaction conditions be controlled to maximize yield?

Level: Basic (Synthesis Methodology)

Answer:

The synthesis typically involves multi-step organic reactions, including condensation or cyclization steps. Key considerations include:

- Catalytic Methods : Iridium-catalyzed reactions with alkenes (e.g., using tert-butyl ethylene) can enhance regioselectivity and yield. For example, analogous furan derivatives have been synthesized via catalytic coupling under controlled temperature and solvent conditions .

- Reaction Optimization : Variables such as solvent polarity (e.g., dichloromethane or ethyl acetate), pH, and temperature must be tightly regulated to avoid side reactions. Continuous flow reactors may improve efficiency in scaling up reactions .

- Purification : Flash chromatography or recrystallization is recommended for isolating the product from byproducts like unreacted starting materials or oxidized derivatives.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Level: Basic (Structural Characterization)

Answer:

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, furan C-O-C vibrations at ~1250 cm⁻¹). Artifacts due to grating changes in older instruments should be noted .

- NMR : ¹H/¹³C NMR resolves the dioxolane (δ 4.8–5.2 ppm for acetal protons) and furan (δ 6.3–7.4 ppm) moieties.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, analogous dioxolane-containing structures report mean C-C bond lengths of 1.54 Å .

- Data Reconciliation : Contradictions in spectral data (e.g., unexpected peaks) may arise from impurities or tautomerism. Cross-validation with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., DFT) is advised .

How does the presence of the dioxolane ring influence the compound’s reactivity in nucleophilic addition reactions?

Level: Advanced (Reactivity Analysis)

Answer:

The dioxolane ring acts as an electron-donating group, stabilizing adjacent electrophilic centers (e.g., the ketone in ethanone). This impacts reactivity in two ways:

- Enhanced Electrophilicity : The ketone becomes more susceptible to nucleophilic attack, facilitating reactions with Grignard reagents or hydrides.

- Steric Effects : The dioxolane’s rigidity may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to improve accessibility.

Comparative studies on similar dioxolane-furan hybrids show higher yields in Michael additions compared to non-dioxolane analogs .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Level: Advanced (Bioactivity Modeling)

Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450). For fluorinated analogs, docking studies reveal hydrophobic interactions with active-site residues .

- MD Simulations : Molecular dynamics (GROMACS/AMBER) assess stability in protein-ligand complexes. Trajectory analysis (e.g., RMSD plots) identifies conformational changes over time.

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links substituent effects (e.g., dioxolane vs. tetrahydrofuran) to bioactivity. For instance, dioxolane derivatives show improved metabolic stability in vitro .

What are the common byproducts formed during the synthesis, and how can they be identified and minimized?

Level: Advanced (Synthesis Optimization)

Answer:

- Byproducts :

- Oxidized Derivatives : Overoxidation of the furan ring to diketones.

- Dimers : Uncontrolled aldol condensation under basic conditions.

- Identification : LC-MS or GC-MS detects byproducts. For example, oxidized species exhibit [M+16] peaks in mass spectra .

- Mitigation Strategies :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Add radical inhibitors (e.g., BHT) in catalytic reactions.

- Optimize stoichiometry to avoid excess reagents .

How does the compound’s stereoelectronic properties affect its performance in catalytic cycles?

Level: Advanced (Computational Chemistry)

Answer:

- Steric Effects : The dioxolane ring creates a steric shield around the ketone, directing catalytic metal coordination (e.g., Pd or Ir) to the furan’s α-position. This selectivity is critical in cross-coupling reactions .

- Electronic Effects : The electron-rich dioxolane increases the electron density at the ketone, altering redox potentials. Cyclic voltammetry (CV) of similar compounds shows shifted reduction peaks at −1.2 V vs. Ag/AgCl .

- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict reactivity in photoredox catalysis. Frontier orbital analysis guides ligand design for asymmetric catalysis .

What in vitro assays are recommended to evaluate the compound’s potential as an enzyme inhibitor?

Level: Advanced (Biological Applications)

Answer:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases). For example, dioxolane-containing ketones exhibit competitive inhibition with Ki values < 10 μM .

- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations in cell lines (e.g., HepG2). Lipophilicity (logP ~2.1) predicts membrane permeability .

- Cytotoxicity Screening : MTT assays identify off-target effects. Structural analogs show low toxicity (IC₅₀ > 50 μM) in normal fibroblast cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.